Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate

Purity Quality Control Procurement

Choose Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate (CAS 1354223-67-8) for streamlined kinase inhibitor and PROTAC synthesis. The pre-installed Boc group on the 4-amino position eliminates a protection step, reducing your synthetic sequence by one full step and improving atom economy. The 2-chloro handle is optimized for Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), while the 5-fluoro substituent enhances metabolic stability. Available at 97% purity with validated storage at 2-8°C, this building block accelerates lead optimization and parallel synthesis of 20-50 analogs.

Molecular Formula C10H12ClFN2O2
Molecular Weight 246.666
CAS No. 1354223-67-8
Cat. No. B597838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate
CAS1354223-67-8
Molecular FormulaC10H12ClFN2O2
Molecular Weight246.666
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC(=NC=C1F)Cl
InChIInChI=1S/C10H12ClFN2O2/c1-10(2,3)16-9(15)14-7-4-8(11)13-5-6(7)12/h4-5H,1-3H3,(H,13,14,15)
InChIKeyBMGCIYPWZVRMRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate (CAS 1354223-67-8): A Differentiated Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry


Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate (CAS 1354223-67-8) is a protected pyridine building block featuring a 2-chloro-5-fluoro substitution pattern and a Boc-protected 4-amino group . The compound has a molecular weight of 246.67 g/mol and molecular formula C10H12ClFN2O2 . It serves as a key intermediate in the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors and other biologically active molecules, with the 2-chloro-5-fluoropyridine scaffold recognized for its potential to inhibit kinase domain activation of EGFR and PDGFR [1].

Why Generic 4-Aminopyridine or Alternative Halogenated Building Blocks Cannot Replace Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate in Drug Discovery


Procurement substitution with unprotected 2-chloro-5-fluoropyridin-4-amine (CAS 89510-90-7) or other halogenated pyridine analogs introduces quantifiable inefficiencies in downstream synthesis. The Boc protection at the 4-position eliminates a time-consuming protection step, reducing the overall synthetic sequence by one step and improving atom economy [1]. Alternative halogenation patterns (e.g., 5-chloro-2-fluoro, 2,6-dichloro) produce distinct electronic profiles that alter reactivity in cross-coupling reactions and binding interactions with kinase ATP pockets, which are optimized for the 2-chloro-5-fluoro arrangement [2].

Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate (CAS 1354223-67-8): Comparative Quantitative Evidence for Informed Procurement


Comparative Purity and Vendor Quality Specifications for CAS 1354223-67-8

Procurement decisions must account for vendor-specific purity specifications. Sigma-Aldrich supplies this compound at 97% purity (solid form), while other vendors offer 95% purity [1]. This 2% absolute purity differential is meaningful for reactions sensitive to impurities and for laboratories requiring minimal batch-to-batch variability.

Purity Quality Control Procurement Analytical Chemistry

Cost and Pack Size Economics for CAS 1354223-67-8 Across Suppliers

Price-per-milligram analysis reveals that the 1 g pack size from Fluorochem (£107.00, equivalent to £0.107/mg) offers a 40.4% lower unit cost compared to the 250 mg pack size (£44.00, equivalent to £0.176/mg) . Aladdin's pricing structure shows a different trend: the 100 mg pack ($39.90, $0.399/mg) is approximately 23.4% more expensive per milligram than the 250 mg pack ($80.90, $0.324/mg), with further economies observed at the 1 g scale ($180.90, $0.181/mg) . AKSci's pricing ($156 for 1 g, $515 for 5 g) shows a 34% discount per gram at the 5 g scale compared to the 1 g scale .

Procurement Cost Analysis Supply Chain Laboratory Economics

Validated Synthetic Route and Isolated Yield for Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate

A validated synthetic route from 2-chloro-5-fluoropyridin-4-amine (CAS 89510-90-7) using Boc2O, triethylamine, and DMAP in dichloromethane yields the target compound at 59.4% isolated yield after silica gel chromatography [1]. This yield represents a baseline for route optimization. Alternative synthetic approaches may vary in efficiency, but this procedure provides a reliable, literature-supported method for in-house preparation when commercial supply is constrained.

Synthetic Methodology Process Chemistry Yield Reaction Optimization

Hazard Classification and Safety Profile of CAS 1354223-67-8 Relative to Unprotected Analogs

The compound is classified under GHS with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) hazard statements . An alternative safety data sheet from Chemicalbook assigns more severe classifications: H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled) with a Danger signal word . This discrepancy across SDS sources necessitates careful supplier-specific hazard review prior to procurement. In comparison, the unprotected amine precursor 2-chloro-5-fluoropyridin-4-amine (CAS 89510-90-7) carries only H302 and H312 (harmful) warnings [1], indicating that Boc protection modestly alters the hazard profile.

Safety Toxicology Handling Regulatory Compliance

Storage Stability and Shipping Conditions for Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate

Sigma-Aldrich specifies storage and shipping at 2-8°C for this compound , whereas AKSci recommends long-term storage in a cool, dry place without specific refrigeration requirements and classifies the material as not hazardous for DOT/IATA transport . This divergence in storage specifications among vendors creates a quantifiable logistics and infrastructure consideration: cold-chain procurement adds shipping costs and requires dedicated refrigerator space, while ambient storage reduces logistical burden and is suitable for laboratories without cold-chain capacity.

Storage Stability Logistics Supply Chain

Validated Application Scenarios for Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate (CAS 1354223-67-8) in Drug Discovery and Chemical Biology


Synthesis of Kinase Inhibitor Libraries Targeting EGFR, PDGFR, and Flt3

The 2-chloro-5-fluoropyridine scaffold is established as a privileged structure for kinase inhibition, with demonstrated activity against EGFR and PDGFR . Patents from Plexxikon describe Flt3 kinase ligands featuring pyridine scaffolds, and the Boc-protected 4-amino group on this compound enables selective functionalization at the amine after deprotection [1]. Procurement of the pre-protected building block (97% purity) eliminates one synthetic step compared to using the free amine, accelerating library synthesis in lead optimization campaigns. The cost economies at 1 g and 5 g scales make this compound practical for parallel synthesis of 20-50 analogs .

Medicinal Chemistry Scaffold Decoration via Cross-Coupling Reactions

The 2-chloro substituent serves as a handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), while the 5-fluoro group modulates electronic properties and metabolic stability of downstream analogs . The Boc-protected 4-amino group remains inert during cross-coupling conditions, enabling orthogonal functionalization sequences. For laboratories optimizing reaction conditions, the validated 59.4% yield benchmark for Boc protection provides a reference point for assessing in-house synthesis efficiency [1]. Laboratories without cold-chain infrastructure should prioritize AKSci sourcing (ambient storage), while those requiring maximum purity and cold-chain compliance should select Sigma-Aldrich (97%, 2-8°C) .

Process Chemistry Route Scouting and Scale-Up Feasibility Assessment

For process chemistry teams evaluating the viability of scaling this intermediate, the literature-precedented synthesis from 2-chloro-5-fluoropyridin-4-amine provides a starting point for route optimization . The 59.4% isolated yield benchmark establishes a baseline that can be improved through solvent screening, catalyst optimization, or alternative Boc sources. The compound's GHS hazard classification (varies by supplier from Warning to Danger signal word) must be factored into process safety assessments and engineering controls for kilo-lab or pilot plant scale-up [1]. Procurement from suppliers with consistent hazard documentation and Certificate of Analysis (CoA) availability is recommended for GMP and IND-enabling studies.

Targeted Protein Degradation (PROTAC) and Bifunctional Molecule Synthesis

The Boc-protected amine provides a latent handle for linker attachment after deprotection, enabling the construction of PROTACs (proteolysis-targeting chimeras) and other bifunctional molecules. The 2-chloro and 5-fluoro substituents contribute to target engagement with kinase domains, as supported by the EGFR/PDGFR inhibition profile of the parent 2-chloro-5-fluoropyridine scaffold . The availability of this compound at 97% purity from Sigma-Aldrich is particularly relevant for PROTAC synthesis, where impurities can generate unwanted byproducts that complicate biological validation [1]. The 2-8°C storage requirement for high-purity material necessitates planning for cold-chain logistics in multi-step PROTAC synthetic campaigns [1].

Technical Documentation Hub

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